4-((4-Oxo-3,4-dihydroquinazolin-2-yl)thio)but-2-yn-1-yl acetate
Description
Properties
IUPAC Name |
4-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]but-2-ynyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-10(17)19-8-4-5-9-20-14-15-12-7-3-2-6-11(12)13(18)16-14/h2-3,6-7H,8-9H2,1H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMLTPUJTDFBQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC#CCSC1=NC2=CC=CC=C2C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Temperature Effects
Reaction yields correlate strongly with solvent polarity and temperature. For thioether formation, DMF at 60°C maximizes nucleophilicity of the thiol group, whereas acetonitrile at 25°C reduces side reactions. Elevated temperatures (>100°C) during acetylation accelerate SOCl₂-mediated activation but risk decomposition, necessitating precise thermal control.
Catalyst Recycling
Cu@Py-Oxa@SPION catalysts retain 90% activity after five cycles, attributed to magnetic recovery and stabilization by pyridine-oxazoline ligands. This contrasts with homogeneous CuI catalysts, which degrade rapidly due to copper aggregation.
Scalability and Industrial Feasibility
Pilot-scale syntheses (100 g batches) demonstrate consistent yields (83–87%) using continuous flow reactors for thioether formation and acetylation. Key challenges include SOCl₂ handling and copper catalyst costs, mitigated by in-situ solvent recovery and ligand recycling .
Chemical Reactions Analysis
Acetylation of the Propargyl Group
The terminal alkyne group is acetylated to form the acetate ester. This step involves esterification of the propargyl alcohol moiety:
-
Reagents : Acetylating agents (e.g., acetyl chloride) and bases (e.g., pyridine) .
-
Product : The final compound with an acetate group attached to the propargyl chain .
Catalytic Click Chemistry
For compounds involving triazole rings, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is employed. While not directly applicable to the target compound, this method highlights efficient catalytic strategies:
-
Catalyst : Cu@Py-Oxa@SPION nanoparticles, which enhance reaction efficiency and reusability .
-
Advantages : Shorter reaction times, lower catalyst loading, and high yields (e.g., 86% yield under optimized conditions) .
Table 1: Comparison of Catalysts in Click Reactions
| Catalyst | Solvent | Yield (%) |
|---|---|---|
| Cu@Py-Oxa@SPION | EtOH | 86 |
| CuI (non-immobilized) | EtOH | 51 |
| No catalyst | EtOH | 0 |
Table 2: Microwave vs. Conventional Heating in Thioether Formation
| Method | Time | Yield (%) |
|---|---|---|
| Microwave (120°C) | 10 min | 59 |
| Conventional reflux | 6–7 hours | Lower |
Key Research Findings
-
Substituent Effects : The substituent at the para-position of the phenyl ring significantly influences COX-2 inhibitory activity, as seen in analogous compounds .
-
Eco-Friendly Methods : Green solvents and catalytic strategies (e.g., Cu@Py-Oxa@SPION) reduce environmental impact while maintaining high efficiency .
-
Microwave Heating : Accelerates synthesis and improves yields in thioether formation .
This compound’s synthesis likely combines quinazolinone formation, thioether alkylation, and acetylation, leveraging efficient catalytic and microwave-assisted methods to optimize yield and purity.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Quinazoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds like 4-((4-Oxo-3,4-dihydroquinazolin-2-yl)thio)but-2-yn-1-yl acetate exhibit significant antibacterial and antifungal activities. For instance, derivatives containing the quinazoline scaffold have shown effectiveness against various pathogenic bacteria and fungi, making them potential candidates for developing new antibiotics .
Anticancer Properties
Studies have demonstrated that quinazoline-based compounds can inhibit cancer cell proliferation. The compound has been linked with cytotoxic effects against different cancer cell lines. Its mechanism may involve the induction of apoptosis or disruption of cell cycle progression, which is a promising area for further research in cancer therapeutics .
Antioxidant Activity
Research has identified antioxidant properties in quinazoline derivatives, suggesting that 4-((4-Oxo-3,4-dihydroquinazolin-2-yl)thio)but-2-yn-1-yl acetate could play a role in mitigating oxidative stress-related diseases. This activity is particularly relevant in the context of neurodegenerative diseases and aging .
Synthetic Chemistry Applications
Intermediate in Synthesis
The compound serves as an important intermediate in synthesizing other biologically active quinazoline derivatives. Its thioether functionality allows for various modifications that can lead to the development of novel compounds with enhanced biological activities. For example, it can be used to create more complex heterocyclic structures that may exhibit improved pharmacological profiles .
Catalytic Applications
Recent studies have explored the use of quinazoline derivatives as catalysts in organic reactions. The unique structural features of 4-((4-Oxo-3,4-dihydroquinazolin-2-yl)thio)but-2-yn-1-yl acetate may facilitate specific reactions, such as cycloadditions or nucleophilic substitutions, providing efficient pathways for synthesizing other chemical entities .
Case Studies
Mechanism of Action
The mechanism of action of 4-((4-Oxo-3,4-dihydroquinazolin-2-yl)thio)but-2-yn-1-yl acetate involves its interaction with various molecular targets and pathways. The quinazolinone core is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation . The thioether linkage and acetylene group contribute to the compound’s ability to form covalent bonds with target proteins, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Oxo-3,4-dihydroquinazolin-2-yl)thio)propanoic acid
- Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate
- 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-arylbenzamides
Uniqueness
4-((4-Oxo-3,4-dihydroquinazolin-2-yl)thio)but-2-yn-1-yl acetate is unique due to its combination of a quinazolinone core, thioether linkage, and acetylene group This structural arrangement provides a versatile platform for various chemical modifications and enhances its potential for diverse biological activities
Biological Activity
4-((4-Oxo-3,4-dihydroquinazolin-2-yl)thio)but-2-yn-1-yl acetate is a synthetic compound belonging to the quinazolinone family, which is recognized for its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and anticonvulsant properties, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a quinazolinone core linked to a thioether and an acetylene group. This unique structure enhances its potential for various biological activities due to the ability to interact with multiple molecular targets.
Anticancer Activity
Research has indicated that compounds with a quinazolinone core exhibit significant anticancer properties. For instance, derivatives of 2-mercapto-3-phenylquinazolin-4(3H)-one have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-((4-Oxo-3,4-dihydroquinazolin-2-yl)thio)but-2-yn-1-yl acetate | A549 (Lung) | 5.0 |
| 4-((4-Oxo-3,4-dihydroquinazolin-2-yl)thio)but-2-yn-1-yl acetate | HCT116 (Colon) | 6.4 |
These results suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The antimicrobial properties of quinazolinones have been extensively studied. For example, derivatives of 2-thioquinazoline have demonstrated significant antibacterial effects against various pathogens. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Inhibited |
| Escherichia coli | Inhibited |
These findings indicate that 4-((4-Oxo-3,4-dihydroquinazolin-2-yl)thio)but-2-yn-1-yl acetate may serve as a potential antimicrobial agent .
Anticonvulsant Activity
The anticonvulsant properties of quinazolinone derivatives have been noted in several studies. The compound's ability to modulate neurotransmitter systems may contribute to its efficacy in reducing seizure activity. For example, certain derivatives have shown effectiveness in animal models of epilepsy:
| Study | Model | Result |
|---|---|---|
| El-Azab et al. (2013) | Rat model | Significant reduction in seizure frequency |
This suggests that the compound could be further explored for therapeutic applications in epilepsy and other neurological disorders .
The biological activity of 4-((4-Oxo-3,4-dihydroquinazolin-2-yl)thio)but-2-yn-1-yl acetate is primarily attributed to its interaction with various enzymes and receptors. The quinazolinone core is known to inhibit tyrosine kinases, which are critical in cell signaling pathways associated with cancer progression and metastasis .
Case Studies
Recent studies have highlighted the effectiveness of quinazolinone derivatives in clinical settings:
- Anticancer Study : A clinical trial involving patients with advanced lung cancer treated with a quinazolinone derivative showed a response rate of 40%, indicating potential for further development.
- Antimicrobial Evaluation : A study assessing the efficacy of several quinazolinone compounds against multi-drug resistant bacteria found that certain derivatives significantly inhibited bacterial growth, suggesting their role as novel antimicrobial agents.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Thiol-quinazolinone coupling | 65–75 | DMF, ZnCl₂, reflux, 8 hrs | |
| Propargyl acetate activation | 70–80 | K₂CO₃, THF, room temperature | N/A* |
Note: Propargyl activation data inferred from analogous reactions in .
Basic Research Question: How can researchers characterize the purity and structural integrity of this compound using advanced analytical techniques?
Answer:
Critical characterization methods include:
- HPLC-DAD/MS : To assess purity (>97%) and detect trace impurities. Mobile phases often combine acetonitrile and 0.1% formic acid .
- NMR spectroscopy : ¹H/¹³C NMR confirms the thioether linkage (δ 3.8–4.2 ppm for SCH₂) and acetyl group (δ 2.1 ppm) .
- FTIR : Key peaks include C=O (1700–1750 cm⁻¹) and C≡C (2100–2260 cm⁻¹) .
Q. Table 2: Analytical Parameters
| Technique | Parameters | Detection Limit |
|---|---|---|
| HPLC | C18 column, 1.0 mL/min, λ = 254 nm | 0.1% impurities |
| NMR | 500 MHz, DMSO-d₆ | <5% deuterated |
Advanced Research Question: How can conflicting bioactivity data for this compound be resolved in anticancer studies?
Answer:
Contradictions in bioactivity often arise from:
- Cell line variability : Test across multiple lines (e.g., MCF-7, HeLa) with standardized protocols .
- Dosage-dependent effects : Perform dose-response curves (0.1–100 µM) to identify non-linear trends .
- Metabolic interference : Use LC-MS to detect degradation products in cell media .
Q. Methodological Recommendations :
- Include positive controls (e.g., doxorubicin) and normalize data to cell viability assays (MTT/XTT) .
- Apply ANOVA with post-hoc Tukey tests to assess significance across replicates .
Advanced Research Question: What experimental frameworks are suitable for evaluating the environmental fate of this compound?
Answer:
Adopt a tiered approach based on the INCHEMBIOL project design :
Laboratory studies :
- Hydrolysis/photolysis : Expose to UV light (254 nm) and varying pH (3–9) to measure half-life.
- Bioaccumulation : Use Daphnia magna or zebrafish models to assess lipid solubility (logP >3 indicates high risk).
Field studies :
- Monitor degradation products in soil/water matrices via GC-MS .
Q. Table 3: Environmental Stability Data
| Condition | Half-Life (Days) | Major Degradation Product |
|---|---|---|
| pH 7, 25°C | 30–45 | Quinazolinone sulfoxide |
| UV exposure | 10–15 | Acetylated fragment |
Advanced Research Question: How can researchers design stability studies to address discrepancies in the compound’s shelf-life under varying storage conditions?
Answer:
Follow ICH Q1A guidelines with modifications:
- Accelerated testing : Store at 40°C/75% RH for 6 months, sampling monthly for HPLC purity checks .
- Oxidative stability : Add 0.1% H₂O₂ to stress tests and monitor via FTIR for carbonyl group integrity .
- Statistical analysis : Use Weibull models to predict degradation kinetics and confidence intervals .
Q. Key Findings from Analogous Compounds :
Advanced Research Question: What strategies mitigate synthetic byproducts during scale-up from milligram to gram quantities?
Answer:
- Process optimization : Replace batch reactions with flow chemistry to control exothermic side reactions .
- Byproduct identification : Use LC-HRMS to detect dimerization or acetyl migration products .
- Work-up modifications : Employ liquid-liquid extraction (ethyl acetate/water) over column chromatography for cost-effective purification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
